molecular formula C8H8BFN2O2 B8187537 6-Fluoro-3-methyl-1H-indazole-5-boronic acid

6-Fluoro-3-methyl-1H-indazole-5-boronic acid

Cat. No.: B8187537
M. Wt: 193.97 g/mol
InChI Key: UXKWQTDYVNGSRS-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and boronic acid groups in the molecule enhances its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1H-indazole-5-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of boranes or boronate esters.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1H-indazole-5-boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1H-indazole-5-boronic acid
  • 3-Methyl-1H-indazole-5-boronic acid
  • 6-Fluoro-3-methyl-1H-indazole

Uniqueness

6-Fluoro-3-methyl-1H-indazole-5-boronic acid is unique due to the presence of both fluorine and boronic acid groups, which enhance its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(6-fluoro-3-methyl-2H-indazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFN2O2/c1-4-5-2-6(9(13)14)7(10)3-8(5)12-11-4/h2-3,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKWQTDYVNGSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2C=C1F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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